Methylbicyclophosphate
Methylbicyclophosphate
a voltage-dependent and GABA-gated Cl- channels blocker; non-competitive GABA antagonist. Organophosphorous compound , synthetic.
Cl- channel blocking concentration: IC100 = 500 nM (Lymnaea stagnalis); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Mebicyphat up to 10 �M.
a voltage-dependent and GABA-gated Cl- channels blocker; non-competitive GABA antagonist. Organophosphorous compound, synthetic.
Cl- channel blocking concentration: IC100 = 500 nM (Lymnaea stagnalis); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Mebicyphat up to 10 �M.
a voltage-dependent and GABA-gated Cl- channels blocker; non-competitive GABA antagonist. Organophosphorous compound, synthetic.
Brand Name:
Vulcanchem
CAS No.:
1449-89-4
VCID:
VC20942890
InChI:
InChI=1S/C5H9O4P/c1-5-2-7-10(6,8-3-5)9-4-5/h2-4H2,1H3
SMILES:
CC12COP(=O)(OC1)OC2
Molecular Formula:
C5H9O4P
Molecular Weight:
164.1 g/mol
Methylbicyclophosphate
CAS No.: 1449-89-4
Cat. No.: VC20942890
Molecular Formula: C5H9O4P
Molecular Weight: 164.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | a voltage-dependent and GABA-gated Cl- channels blocker; non-competitive GABA antagonist. Organophosphorous compound , synthetic. Cl- channel blocking concentration: IC100 = 500 nM (Lymnaea stagnalis); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Mebicyphat up to 10 �M. a voltage-dependent and GABA-gated Cl- channels blocker; non-competitive GABA antagonist. Organophosphorous compound, synthetic. |
|---|---|
| CAS No. | 1449-89-4 |
| Molecular Formula | C5H9O4P |
| Molecular Weight | 164.1 g/mol |
| IUPAC Name | 4-methyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
| Standard InChI | InChI=1S/C5H9O4P/c1-5-2-7-10(6,8-3-5)9-4-5/h2-4H2,1H3 |
| Standard InChI Key | SEOXVQTUPVKLTH-UHFFFAOYSA-N |
| SMILES | CC12COP(=O)(OC1)OC2 |
| Canonical SMILES | CC12COP(=O)(OC1)OC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator